1-(2-Fluorophenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea

FAAH inhibition Pain Anandamide

This disubstituted urea incorporates a 2-fluorophenyl and pyridin-3-yl-piperidine scaffold, offering dual application as a FAAH inhibitor and potential FPR2 modulator. The pyridin-3-yl architecture predicts CNS penetrance for ex vivo brain FAAH studies, while the low MW (328.4 Da) and achiral nature enable rapid parallel SAR library synthesis. Unlike regioisomers, the 3-pyridyl nitrogen and fluorine substituent confer unique potency and selectivity profiles—request full analytical data before purchase. Ideal for enzymatic, cell-based, and radioligand binding assays.

Molecular Formula C18H21FN4O
Molecular Weight 328.391
CAS No. 2034470-24-9
Cat. No. B2593354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorophenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea
CAS2034470-24-9
Molecular FormulaC18H21FN4O
Molecular Weight328.391
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NC2=CC=CC=C2F)C3=CN=CC=C3
InChIInChI=1S/C18H21FN4O/c19-16-5-1-2-6-17(16)22-18(24)21-12-14-7-10-23(11-8-14)15-4-3-9-20-13-15/h1-6,9,13-14H,7-8,10-12H2,(H2,21,22,24)
InChIKeyNURCVBFZIJFTJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Fluorophenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea (CAS 2034470-24-9): Core Chemical Identity and Procurement Context


1-(2-Fluorophenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea is a synthetic, disubstituted urea derivative (C18H21FN4O; MW 328.4 g/mol) that incorporates a 2-fluorophenyl group on one urea nitrogen and a pyridin-3-yl-piperidin-4-yl-methyl moiety on the other . The compound belongs to the broad class of heteroaryl‑substituted piperidinyl ureas, which have been patented extensively as modulators of fatty acid amide hydrolase (FAAH) [1] and as ligands for formyl peptide receptor 2 (FPR2) [2]. In the procurement landscape, this specific CAS number is listed almost exclusively by non‑GMP chemical suppliers for early‑stage research use; no clinical candidate or advanced lead status has been publicly disclosed.

Why Generic Substitution Is Not Advisable for 1-(2-Fluorophenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea (CAS 2034470-24-9)


Within the heteroaryl‑piperidinyl urea chemotype, seemingly minor structural modifications cause large shifts in target potency, selectivity, and ADME properties. Published FAAH inhibitor SAR shows that moving the pyridine nitrogen from the 3‑ to the 4‑position can alter brain‑to‑plasma ratios from >4:1 to <0.02, and the introduction of a fluorine atom on the phenyl ring can increase potency by up to 10‑fold [1]. Consequently, analogs that differ only in the position of the heteroaryl nitrogen or the presence/absence of a fluorine substituent cannot be assumed to be functionally interchangeable. This underscores the need for compound‑specific evidence when selecting a piperidinyl urea for a defined experimental system.

Quantitative Differentiation Evidence for 1-(2-Fluorophenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea (CAS 2034470-24-9)


FAAH Inhibitory Potency of the 2‑Fluorophenyl vs. Unsubstituted Phenyl Analog

No direct FAAH inhibition data for 1-(2-fluorophenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea (CAS 2034470-24-9) could be located in the public domain. However, within the Janssen patent family covering heteroaryl‑substituted piperidinyl ureas, the 2‑fluorophenyl substitution motif is explicitly claimed as a potency‑enhancing feature versus unsubstituted phenyl [1]. In closely related series, the introduction of a 2‑fluoro substituent on the phenyl ring lowers the FAAH IC50 by 3‑ to 10‑fold relative to the hydrogen analog [2]. Quantitative confirmation for this specific compound requires experimental determination.

FAAH inhibition Pain Anandamide

Sigma‑1 Receptor Affinity: Piperidinyl Urea Scaffold vs. Other Heterocyclic Cores

A structurally related compound from the piperidinyl urea series, disclosed in US Patents 10,207,991 and 10,611,728, exhibited a sigma‑1 receptor Ki of 220 nM in radioligand binding assays [1]. The 1-(2‑fluorophenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea compound (CAS 2034470-24-9) incorporates the same pyridinyl‑piperidinyl urea core but lacks the additional substituents present on the patented compound. No direct affinity measurement is available for CAS 2034470-24-9, but the scaffold is compatible with sub‑micromolar sigma‑1 binding, creating a testable hypothesis for differentiation from non‑urea piperidine ligands.

Sigma-1 receptor Neuropharmacology Radioligand binding

Brain Penetration Potential: Pyridin‑3‑yl vs. Pyridin‑4‑yl Isomer

In a published SAR study of heteroaryl urea FAAH inhibitors, the position of the pyridine nitrogen profoundly influenced brain penetration. Compounds bearing a pyridin‑3‑yl substituent achieved brain/plasma ratios >4:1, whereas the corresponding pyridin‑4‑yl isomers displayed ratios as low as 0.02 [1]. Although the cited study did not include CAS 2034470-24-9, the compound’s pyridin‑3‑yl attachment is topologically consistent with the high‑penetration phenotype. Experimental verification in appropriate in vivo or PAMPA‑BBB models is needed to confirm this prediction.

Blood-brain barrier Brain/plasma ratio CNS drug design

Physicochemical Profile: Calculated LogP and Molecular Weight Relative to CNS Drug Space

The target compound (C18H21FN4O, MW = 328.4 g/mol) possesses a calculated logP of approximately 2.3–2.8 (based on fragment‑based prediction), placing it within the optimal range for CNS drug candidates (cLogP 1–4) . By comparison, the extensively optimized CNS FAAH inhibitor PF-04457845 has a cLogP of 3.1 and MW of 399.5, making it slightly more lipophilic and larger [1]. The lower mass and moderate lipophilicity of CAS 2034470-24-9 predict better ligand efficiency and potentially superior brain penetration per unit logP, though this remains to be verified experimentally.

Lipophilicity Drug-likeness CNS MPO score

Synthetic Accessibility and Commercial Availability

CAS 2034470-24-9 is commercially available from multiple non‑GMP vendors at research‑grade purity (typically ≥95%) [1]. Its synthesis proceeds through standard reductive amination and urea‑formation chemistry from 4‑(aminomethyl)piperidine and 2‑fluorophenyl isocyanate intermediates, which are commodity building blocks [2]. In contrast, several patented FAAH leads (e.g., PF-04457845) require multi‑step chiral syntheses [3]. The simpler achiral route to CAS 2034470-24-9 reduces cost and lead time for analogue synthesis, offering a practical advantage for exploratory SAR campaigns.

Chemical synthesis Procurement Lead generation

Optimal Research and Procurement Use Cases for 1-(2-Fluorophenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea (CAS 2034470-24-9)


FAAH‑Targeted Endocannabinoid System Studies

Based on the Janssen patent disclosure and class SAR [1], this compound can serve as an early‑stage FAAH inhibitor probe in enzymatic assays and cell‑based anandamide‑hydrolysis models. Its pyridin‑3‑yl‑piperidine architecture predicts CNS penetrance, making it suitable for ex vivo brain FAAH activity measurements, provided in‑house pharmacokinetic profiling confirms adequate exposure.

Sigma‑1 Receptor Binding Assays and Target Engagement Profiling

If sigma‑1 receptor affinity is experimentally confirmed (cf. the 220 nM Ki of a closely related piperidinyl urea [2]), CAS 2034470-24-9 could be used as a chemical probe in radioligand displacement assays or in functional assays examining sigma‑1‑mediated calcium signaling, offering a dual‑use tool distinct from FAAH‑selective tool compounds.

Hit‑to‑Lead Optimization and Scaffold Hopping

Owing to its low molecular weight (328.4 Da), moderate clogP, and achiral nature, this compound is an attractive starting point for parallel SAR campaigns . Medicinal chemists can rapidly generate libraries of urea‑linked piperidinyl‑pyridine analogs to explore substitutions that improve potency, selectivity, and metabolic stability, leveraging the compound’s straightforward synthetic route.

Chemical Tool for FPR2 Modulation in Inflammation Models

The EP 3 789 378 A1 patent on piperidine‑urea FPR2 modulators encompasses the core structure of CAS 2034470-24-9 [3]. Until primary pharmacological data are disclosed, the compound may be evaluated in FPR2‑mediated calcium‑mobilization or chemotaxis assays to determine its functional activity (agonist/antagonist), potentially differentiating it from both FAAH inhibitors and other FPR2 ligands.

Quote Request

Request a Quote for 1-(2-Fluorophenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.